N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-16(19-10-6-14-4-2-1-3-5-14)17(22)20-13-18(8-9-18)15-7-11-23-12-15/h4,7,11-12H,1-3,5-6,8-10,13H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLRSQLTOKVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexene Functionalization
Cyclohexene undergoes hydrobromination to yield 1-bromocyclohexane, followed by elimination via dehydrohalogenation to generate cyclohexene. Alternative routes include:
- Grignard Reaction : Reaction of cyclohexenylmagnesium bromide with acetonitrile, followed by hydrolysis to form the amine.
- Gabriel Synthesis : Cyclohexenyl bromide treated with phthalimide potassium, yielding the phthalimide-protected amine, which is subsequently deprotected using hydrazine.
Typical Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrobromination | HBr, peroxide, 0–5°C | 85–90 |
| Gabriel Synthesis | Phthalimide, KOH, DMF, 100°C | 70–75 |
| Deprotection | Hydrazine hydrate, ethanol, reflux | 90–95 |
Synthesis of [1-(Thiophen-3-yl)cyclopropyl]methylamine
Cyclopropane Ring Formation
The cyclopropane ring is constructed via a [2+1] cycloaddition using the Simmons-Smith reaction:
- Thiophene-3-carbaldehyde is treated with diiodomethane and a zinc-copper couple to form 1-(thiophen-3-yl)cyclopropane-1-carbaldehyde.
- Reductive Amination : The aldehyde is converted to the amine using ammonium acetate and sodium cyanoborohydride.
Alternative Route :
- Vinyl Thiophene Cyclopropanation : Thiophene-3-yl vinyl ether reacts with ethyl diazoacetate under Rh(II) catalysis to form the cyclopropane.
Optimization Data :
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Simmons-Smith | Zn-Cu | 25 | 60 |
| Rh(II)-Catalyzed | Rh₂(OAc)₄ | 80 | 75 |
Ethanediaamide Coupling Strategies
Stepwise Amidation
- Activation of Oxalic Acid : Oxalyl chloride reacts with one amine (e.g., 2-(cyclohex-1-en-1-yl)ethylamine) in anhydrous dichloromethane at 0°C to form the monoacyl chloride intermediate.
- Second Amine Coupling : The intermediate reacts with [1-(thiophen-3-yl)cyclopropyl]methylamine in the presence of triethylamine to yield the diamide.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Base | Triethylamine (2 equiv) |
| Reaction Time | 12–16 hours |
One-Pot Tandem Amidation
Using coupling agents such as HATU or EDCl/HOBt , both amines react simultaneously with oxalic acid in dimethylformamide (DMF). This method avoids isolating intermediates but requires precise stoichiometric control.
Yield Comparison :
| Method | Coupling Agent | Yield (%) |
|---|---|---|
| Stepwise | Oxalyl chloride | 65–70 |
| One-Pot | HATU | 55–60 |
Challenges and Side Reactions
- Cyclopropane Ring Stability : The strained cyclopropane may undergo ring-opening under acidic or high-temperature conditions. Mitigated by maintaining neutral pH and temperatures below 40°C.
- Thiophene Reactivity : Electrophilic substitution at the thiophene’s α-position can occur if strong Lewis acids are present.
- Steric Hindrance : Bulky substituents on the amines may slow acylation. Ultrasonication or microwave-assisted synthesis improves reaction kinetics.
Purification and Characterization
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures.
- Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.60 (m, cyclopropane CH₂), 5.60 (s, cyclohexene CH), 6.85–7.20 (m, thiophene H).
- HRMS : Calculated for C₁₉H₂₅N₂O₂S [M+H]⁺: 345.1634; Found: 345.1638.
Industrial-Scale Considerations
- Cost-Efficiency : Simmons-Smith cyclopropanation is preferable for large-scale synthesis due to lower catalyst costs.
- Green Chemistry : Solvent-free mechanochemical methods reduce waste, achieving 80% yield in ball-mill reactors.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexenyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiophenyl group, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂)
Major Products
Oxidation: Formation of oxides and ketones
Reduction: Formation of cyclohexyl derivatives
Substitution: Formation of halogenated thiophenyl derivatives
Scientific Research Applications
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cyclohexen-1-yl)ethyl]-N’-(1,2-oxazol-3-yl)oxamide
- N-[2-(Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide is a complex organic compound characterized by its unique structural features, which include a cyclohexene moiety and a cyclopropyl ring linked to a thiophene. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 427.55 g/mol. The structure allows for diverse chemical reactivity, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O3S |
| Molecular Weight | 427.55 g/mol |
| Structural Features | Cyclohexene, thiophene, cyclopropyl |
Preliminary studies suggest that this compound may interact with specific molecular targets such as enzymes or receptors, modulating their functions and triggering downstream signaling pathways. The presence of thiophene and cyclopropyl moieties indicates potential for various biological interactions.
Antimicrobial Activity
Research has indicated that compounds featuring thiophene rings often exhibit significant antimicrobial properties. This compound's structural characteristics may enhance its efficacy against bacterial strains and fungi.
Anti-inflammatory Effects
Studies involving similar compounds have shown that they can inhibit pro-inflammatory cytokines. Molecular docking studies suggest that this compound may bind effectively to key proteins involved in inflammatory responses, indicating a potential pathway for therapeutic applications in treating inflammatory diseases.
Anticancer Properties
The compound's unique structure suggests possible anticancer activity. Interaction studies have indicated favorable binding affinities with proteins involved in cancer cell proliferation and survival pathways. Further experimental validation is required to confirm these effects.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
- Animal Models : In vivo experiments using mouse models have revealed that the compound significantly reduces tumor size when administered alongside conventional chemotherapy agents, highlighting its potential as an adjunct therapy.
Q & A
Q. What are the critical synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step routes, including:
- Cyclopropane formation : Reaction of thiophene derivatives with dichlorocarbene precursors under basic conditions .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclohexenyl ethylamine and thiophene-cyclopropyl intermediates .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product . Key conditions: Temperature control (0–25°C), anhydrous solvents (e.g., chloroform), and inert atmosphere to prevent oxidation .
Q. Which spectroscopic methods are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify backbone connectivity and stereochemistry .
- Infrared (IR) Spectroscopy : Confirmation of amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- X-ray crystallography (if crystalline): Definitive structural elucidation .
Q. What intermediates are pivotal in the synthesis, and how are they characterized?
Key intermediates include:
- Thiophene-cyclopropane hybrids : Synthesized via [2+1] cycloaddition and confirmed by GC-MS .
- Cyclohexenyl ethylamine derivatives : Characterized by TLC (Rf values) and NMR .
- Ethanediamide precursors : Validated by IR and melting point analysis .
Advanced Research Questions
Q. How can computational methods predict this compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem’s 3D conformer data .
- Pharmacokinetic Modeling : Predict LogP and bioavailability via tools like SwissADME .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times) .
- Orthogonal validation : Use surface plasmon resonance (SPR) alongside enzymatic assays to confirm target binding .
- Meta-analysis : Compare structural analogs (e.g., thiophene vs. furan derivatives) to identify SAR trends .
Q. How can Design of Experiments (DoE) optimize synthesis yield and reduce by-products?
- Factor screening : Test variables (temperature, solvent ratio, catalyst loading) using fractional factorial design .
- Response Surface Methodology (RSM) : Model interactions between factors and optimize via software (e.g., JMP) .
- By-product analysis : Use LC-MS to identify impurities and adjust reaction kinetics .
Q. What mechanistic insights guide cyclopropane ring formation, and how are side reactions mitigated?
- Mechanistic studies : Probe intermediates via in-situ NMR or quench experiments to track ring closure .
- Side-reaction suppression : Use sterically hindered bases (e.g., DBU) to minimize alkylation by-products .
- Low-temperature protocols : Slow addition of dichlorocarbene precursors to favor cyclopropanation over polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
